molecular formula C9H11F2N B2415498 1-(2,4-Difluorophenyl)propan-2-amine CAS No. 2021-64-9

1-(2,4-Difluorophenyl)propan-2-amine

Cat. No. B2415498
CAS RN: 2021-64-9
M. Wt: 171.191
InChI Key: IPVBMKZXHICCNW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)propan-2-amine is a chemical compound with the CAS Number: 2021-64-9 . It has a molecular weight of 171.19 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,4-difluorophenyl)-2-propanamine . The InChI code is 1S/C9H11F2N/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 171.19 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activities

A study by Liu, Dai, and Fang (2011) explored the synthesis of new thiazol-2-amine derivatives, including those containing the 2,4-difluorophenyl unit. These compounds were evaluated for their antifungal and plant-growth-regulatory activities, highlighting the potential agricultural and pharmaceutical applications of such derivatives (Liu, Dai, & Fang, 2011).

Corrosion Inhibition

Gao, Liang, and Wang (2007) synthesized tertiary amines related to 1-(2,4-Difluorophenyl)propan-2-amine and investigated their performance as corrosion inhibitors for carbon steel. The study demonstrated the potential use of these compounds in industrial applications for protecting metal surfaces (Gao, Liang, & Wang, 2007).

Chemical Reactivity Studies

Research by Um et al. (2004) investigated the reactions of 2,4-dinitrophenyl X-substituted benzoates with primary amines, including compounds similar to 1-(2,4-Difluorophenyl)propan-2-amine. This study provides insights into the reactivity and potential chemical applications of these amines (Um et al., 2004).

Photopolymerisation Properties

Allen et al. (1994) explored the photochemical and photopolymerisation properties of novel propoxythioxanthones, which are structurally related to 1-(2,4-Difluorophenyl)propan-2-amine. This research is significant for understanding the use of these compounds in photopolymerisation processes (Allen et al., 1994).

Synthesis of Analogues

Heravi and Motamedi (2004) synthesized a series of compounds analogous to fluconazole, including 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocycl)-propan-2-ol. This work illustrates the utility of 1-(2,4-Difluorophenyl)propan-2-amine derivatives in medicinal chemistry (Heravi & Motamedi, 2004).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2,4-difluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVBMKZXHICCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2021-64-9
Record name 1-(2,4-difluorophenyl)propan-2-amine
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